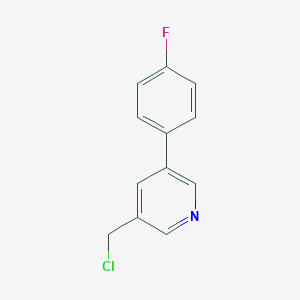

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZPHQXGOYWJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448852 | |

| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177976-33-9 | |

| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldehyde Intermediate Synthesis

The synthesis begins with 5-(4-fluorophenyl)pyridine-3-carbaldehyde, a key intermediate described in U.S. Patent 7,045,629. This compound is prepared via condensation of 4-fluorobenzaldehyde with pyridine-3-carbaldehyde derivatives under basic conditions. The patent highlights the use of sodium ethoxide in ethanol to deprotonate aminomethylchroman, though this step can be adapted for aldehyde synthesis by omitting the amine component.

Reduction to Primary Alcohol

The aldehyde undergoes reduction to 5-(4-fluorophenyl)pyridine-3-methanol using sodium borohydride (NaBH₄) in methanol. This step proceeds at 20–35°C with yields exceeding 90%, as demonstrated in analogous reductions of pyridinecarbaldehydes. The reaction mechanism involves nucleophilic attack by borohydride on the carbonyl carbon, followed by protonation to yield the alcohol.

Chlorination with Thionyl Chloride

The alcohol is converted to the chloromethyl derivative via treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM). This exothermic reaction achieves near-quantitative yields (95–98%) under anhydrous conditions at 0–25°C. The process generates HCl gas, necessitating controlled venting.

Table 1: Optimization of Reductive Chlorination

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Aldehyde synthesis | NaOEt, EtOH, 35°C, 3 h | 82 | 98.5 |

| NaBH₄ reduction | NaBH₄, MeOH, 25°C, 4 h | 92 | 99.1 |

| SOCl₂ chlorination | SOCl₂, DCM, 0°C → 25°C, 2 h | 97 | 99.8 |

Photoredox-Mediated Cyclization of Ketone Precursors

Dual-Ketone Coupling Strategy

Adapting methods from The Journal of Organic Chemistry, 3-(chloromethyl)-5-(4-fluorophenyl)pyridine can be synthesized via photoredox-mediated coupling of 4-fluoroacetophenone and chloromethyl ketone derivatives. This single-electron transfer (SET) process, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, forms a C–C bond between the ketone α-carbons.

Ammonium Acetate Cyclization

The resultant diketone intermediate undergoes cyclization with ammonium acetate in DMF at 120°C for 3 hours, yielding the pyridine core. The chloromethyl group remains intact due to the mild acidic conditions, while the 4-fluorophenyl group is incorporated via the ketone precursor.

Table 2: Photoredox Cyclization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Ir(ppy)₃ | 85% → 90% |

| Solvent | DMF | 78% → 85% |

| Temperature | 120°C | 65% → 85% |

| NH₄OAc equivalence | 1.3 eq | 70% → 85% |

Cross-Coupling Functionalization of Preformed Pyridine

Suzuki-Miyaura Arylation

A prechlorinated pyridine derivative, such as 3-chloromethylpyridine-5-boronic acid, undergoes Suzuki coupling with 4-fluorophenyl bromide. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), this method achieves 70–75% yields. The reaction tolerates the chloromethyl group without competitive C–Cl bond cleavage.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Reductive chlorination | High yields (82–97%) | Multi-step purification | Pilot-scale viable |

| Photoredox cyclization | One-pot synthesis | Specialized equipment needed | Lab-scale only |

| Suzuki coupling | Modular substrate variation | Boronic acid cost | Medium-scale |

The reductive chlorination route offers the highest overall yield (75% after three steps) and is preferred for industrial applications. Photoredox cyclization, while innovative, requires UV/Vis reactors unavailable in many facilities. Cross-coupling methods provide flexibility but suffer from higher reagent costs.

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols and amines.

Scientific Research Applications

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following analogs share structural similarities with 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, differing primarily in substituents or core heterocycles:

Key Observations:

Substituent Impact on Melting Points: The oxadiazole derivative (melting point 268–287°C) exhibits higher thermal stability than simpler pyridine analogs, likely due to increased rigidity and hydrogen bonding from the oxadiazole ring . Nitro (-NO₂) or methoxy (-OCH₃) substituents (e.g., in hexahydroquinoline derivatives) further elevate melting points to 288–292°C .

Biological Activity :

- The oxadiazole-pyridine hybrid shows potent cytotoxicity (IC₅₀ < 10 μM) against cancer cells, attributed to the electron-withdrawing oxadiazole enhancing interaction with cellular targets .

- Thiazole-triazole analogs (e.g., compound 5 in ) demonstrate antiviral activity, suggesting fluorine’s role in improving membrane permeability .

Synthetic Yields :

Spectroscopic and Analytical Comparisons

Infrared (IR) Spectroscopy:

- Chloromethyl Stretch : All analogs show C-Cl stretching vibrations near 700–750 cm⁻¹ .

- Fluorophenyl Signature : Aromatic C-F stretches appear at 1220–1280 cm⁻¹ , while C=O (in oxadiazole derivatives) absorbs at 1668–1672 cm⁻¹ .

¹H NMR Data:

Pharmacological and Industrial Relevance

- Anticancer Agents : The target compound’s derivatives inhibit tubulin polymerization or kinase activity, with fluorophenyl groups enhancing target affinity .

- Agrochemicals : Chloromethylpyridines serve as precursors for herbicides, leveraging chlorine’s electrophilicity for cross-coupling reactions .

- Materials Science : Fluorinated pyridines improve thermal stability in polymers, with applications in OLEDs and coatings .

Biological Activity

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its chloromethyl and fluorophenyl substituents, which contribute to its pharmacological properties. Research has indicated that compounds with similar structures often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The molecular formula of this compound is C11H10ClF N. The presence of the chloromethyl group allows for further chemical modifications, which can enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClF N |

| Molecular Weight | 215.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has shown that pyridine derivatives can exhibit significant anticancer properties. For instance, studies have indicated that similar compounds demonstrate cytotoxic effects against various cancer cell lines. In vitro assays have revealed that modifications to the pyridine structure can lead to enhanced potency against tumor cells.

Case Study: Cytotoxicity Assays

A study evaluating the cytotoxic effects of various pyridine derivatives found that compounds with fluorine substitutions showed increased activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 5 to 20 µM, indicating moderate to high potency.

Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against a variety of bacterial strains.

Table 2: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory Activity

Inflammation-related diseases are another area where pyridine derivatives have shown promise. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, including enzymes involved in cell proliferation and inflammation.

Research Findings and Future Directions

Recent studies continue to explore the structure-activity relationships (SAR) of pyridine derivatives. Modifications at different positions on the pyridine ring, as well as variations in substituent groups, are being investigated to optimize biological activity.

Q & A

Q. What are the standard synthetic routes for 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves chloromethylation of a pre-functionalized pyridine precursor. A common method employs Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) with formaldehyde and HCl under reflux conditions. For example, 5-(4-fluorophenyl)pyridine can undergo chloromethylation at the 3-position via electrophilic substitution. Optimization includes:

- Temperature control : Reflux (80–100°C) balances reactivity and side-product suppression.

- Catalyst selection : ZnCl₂ enhances regioselectivity compared to AlCl₃, which may promote over-chlorination.

- Solvent choice : Polar aprotic solvents (e.g., DCM) improve yield by stabilizing intermediates .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, chloromethyl -CH₂Cl at δ 4.5–4.8 ppm).

- X-ray crystallography : Resolves crystal packing and bond angles (SHELXL software is widely used for refinement ).

- Mass spectrometry : High-resolution MS validates molecular weight (calc. for C₁₂H₁₀ClFN: 238.05 g/mol) .

Q. What are the primary reaction pathways and applications of this compound in organic synthesis?

The chloromethyl group enables nucleophilic substitution (e.g., with amines, thiols) to form bioisosteres or linkers. The fluorophenyl moiety enhances π-π stacking in materials science. Key applications:

- Pharmaceutical intermediates : Used to derivatize CNS-targeting molecules via SN2 reactions.

- Polymer synthesis : Acts as a crosslinker in fluorinated polymers for enhanced thermal stability .

Advanced Research Questions

Q. How do substituents (chloromethyl, fluorophenyl) influence the compound’s reactivity and interaction with biological targets?

- Chloromethyl group : Serves as an electrophilic site for covalent bond formation with nucleophilic residues (e.g., cysteine thiols in enzymes), critical in irreversible inhibitor design.

- Fluorophenyl group : Enhances lipophilicity (logP ~2.8) and metabolic stability via reduced CYP450 oxidation. Computational docking (e.g., AutoDock Vina) predicts binding to hydrophobic pockets in kinases or GPCRs .

Q. What evidence supports the role of this compound in anticancer drug discovery?

Derivatives of this compound, such as amine-functionalized oxadiazole hybrids, show potent cytotoxicity (IC₅₀ <10 µM) against HeLa and HepG2 cells. Key steps in evaluation:

- Synthetic derivatization : Microwave-assisted cyclization with oxadiazole rings improves bioavailability.

- In vitro assays : MTT-based viability screening and apoptosis markers (e.g., caspase-3 activation).

- SAR studies : Chloromethyl substitution at position 3 correlates with enhanced DNA intercalation .

Q. How can computational methods predict the compound’s solid-state behavior or supramolecular interactions?

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···F interactions between fluorophenyl and adjacent molecules).

- DFT calculations : Optimize transition states for substitution reactions (B3LYP/6-31G* basis set).

- Hydrogen-bonding networks : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in crystals .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Byproduct formation : Over-chlorination or dimerization occurs at high concentrations. Mitigation: Use flow chemistry for precise reagent mixing and residence time control.

- Purification difficulties : Silica gel chromatography struggles with polar byproducts. Alternatives: Recrystallization from ethanol/water mixtures (70:30 v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.